tert-Butyl (2-hydroxyethyl)phenylcarbamate
Overview
Description
Tert-Butyl (2-hydroxyethyl)phenylcarbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate, also known as N-Boc-Phenylglycinol, is a chemical compound used in various biochemical applications. It’s known that it’s used as a building block in the synthesis of other complex molecules, including chiral organoselenanes and organotelluranes .
Mode of Action
The compound itself doesn’t interact directly with biological targets. Instead, it serves as a precursor in chemical reactions. For instance, it undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process leads to the optically pure ®- and (S)-enantiomers of the compound, which can be used in further chemical syntheses .
Biochemical Pathways
As a chemical precursor, N-Boc-Phenylglycinol doesn’t directly affect any biochemical pathways. For example, organoselenanes and organotelluranes, which can be synthesized from the enantiomers of this compound, have been investigated as inhibitors of certain enzymes .
Result of Action
The primary result of the action of N-Boc-Phenylglycinol is the production of other chemical compounds. For instance, it can be used to produce optically pure ®- and (S)-enantiomers via lipase-catalyzed transesterification . These enantiomers can then be used as precursors for the synthesis of other compounds, such as organoselenanes and organotelluranes .
Action Environment
The action of N-Boc-Phenylglycinol is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the lipase-catalyzed transesterification of this compound is performed under specific conditions to ensure the production of the desired enantiomers .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDREFSISCMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640996 | |
Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121492-10-2 | |
Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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